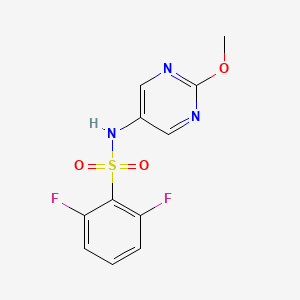

2,6-difluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide

Description

2,6-difluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of difluoro groups on the benzene ring, a methoxypyrimidinyl group, and a sulfonamide functional group, which collectively contribute to its distinctive chemical behavior and reactivity.

Properties

IUPAC Name |

2,6-difluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F2N3O3S/c1-19-11-14-5-7(6-15-11)16-20(17,18)10-8(12)3-2-4-9(10)13/h2-6,16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWRVJCHSIKNTIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)NS(=O)(=O)C2=C(C=CC=C2F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,6-difluorobenzenesulfonyl chloride with 2-methoxypyrimidine-5-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters, leading to higher yields and purity of the final product. Additionally, the use of automated systems can minimize human error and improve reproducibility.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The difluoro groups on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, leading to the formation of different oxidation states.

Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

2,6-difluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research has explored its use as a potential therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the difluoro and methoxypyrimidinyl groups can enhance binding affinity through hydrophobic interactions and π-π stacking. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

- 2,6-difluoro-N-methylbenzenesulfonamide

- 2,5-difluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide

- 2,6-difluoro-N-(2-chloropyrimidin-5-yl)benzenesulfonamide

Uniqueness

Compared to similar compounds, 2,6-difluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide is unique due to the presence of the methoxypyrimidinyl group, which can enhance its binding affinity and specificity for certain molecular targets. Additionally, the difluoro groups on the benzene ring can influence its reactivity and stability, making it a valuable compound for various applications.

Biological Activity

2,6-Difluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in oncology. This article presents a detailed examination of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure

The compound has the following molecular structure:

- Molecular Formula : C₁₂H₁₂F₂N₄O₄S

- Molecular Weight : 318.31 g/mol

The biological activity of 2,6-difluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide primarily involves:

- Enzyme Inhibition : It inhibits specific enzymes that play crucial roles in cellular processes.

- DNA Interaction : The compound binds to DNA, disrupting replication and transcription processes.

- Modulation of Signaling Pathways : It affects signaling pathways associated with cell growth and apoptosis.

Biological Activity Assays

The efficacy of the compound was evaluated through various biological assays, including:

1. Cytotoxicity Assays

Cytotoxicity was assessed using the MTS assay on several cancer cell lines:

| Cell Line | IC50 (µM) | Assay Type |

|---|---|---|

| A549 (Lung) | 5.50 ± 0.25 | 2D Culture |

| HCC827 (Lung) | 6.26 ± 0.33 | 3D Culture |

| NCI-H358 (Lung) | 6.48 ± 0.11 | 2D Culture |

The data indicates that the compound exhibits significant cytotoxicity against lung cancer cell lines, with lower IC50 values in two-dimensional cultures compared to three-dimensional cultures, suggesting a more effective interaction in simpler environments .

2. Antimicrobial Activity

In addition to its antitumor properties, the compound was evaluated for antimicrobial activity against various pathogens. Preliminary results indicated moderate antibacterial effects, warranting further investigation into its potential as an antimicrobial agent .

Case Studies

Several studies have documented the biological activity of similar compounds within the same chemical class:

- Study on Benzimidazole Derivatives : A study demonstrated that benzimidazole derivatives exhibited promising antitumor activity in vitro against multiple human cancer cell lines, suggesting a potential framework for developing derivatives like 2,6-difluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide .

- In Vivo Studies : Research involving animal models indicated that structurally related compounds showed effective tumor suppression at submicromolar dosages. This suggests that further optimization of the chemical structure could enhance the efficacy and reduce toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.